3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid is a compound with significant relevance in various scientific fields. This compound is known for its unique structure, which includes a thiolane ring and a tert-butoxycarbonyl (Boc) protecting group. The presence of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid typically involves multiple steps. One common method includes the protection of an amine group with a Boc group, followed by the formation of the thiolane ring. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the thiolane ring.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides protection to the amine, allowing for selective reactions at other sites. Upon removal of the Boc group, the free amine can participate in various biochemical pathways, influencing enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Methylpropan-2-yl)oxycarbonylamino]methylthiophene-2-carboxylic acid
- 3-[(2-Methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid
Uniqueness
3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid is unique due to its thiolane ring structure, which imparts distinct chemical properties and reactivity. This sets it apart from other similar compounds that may lack this ring or have different functional groups.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6S/c1-9(2,3)17-8(14)11-10(7(12)13)4-5-18(15,16)6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYVIWHKDHTLAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCS(=O)(=O)C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.